5-(Piperazine-1-carbonyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
5-(Piperazine-1-carbonyl)-1H-pyrrole-3-carbonitrile: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring attached to a pyrrole ring, with a carbonyl group and a nitrile group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in medicinal chemistry, materials science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazine-1-carbonyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Carbonyl Group: The piperazine ring is then acylated using acyl chlorides or anhydrides to introduce the carbonyl group.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Nitrile Group: The nitrile group can be introduced through the reaction of the pyrrole ring with cyanogen bromide or other nitrile sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazine-1-carbonyl)-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine or pyrrole derivatives.
Scientific Research Applications
5-(Piperazine-1-carbonyl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Piperazine-1-carbonyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one: Similar structure but with a pyridinone ring instead of a pyrrole ring.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and is used as an anti-tubercular agent.
Uniqueness
5-(Piperazine-1-carbonyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-(piperazine-1-carbonyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c11-6-8-5-9(13-7-8)10(15)14-3-1-12-2-4-14/h5,7,12-13H,1-4H2 |
InChI Key |
RMSBGBWJMCGZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN2)C#N |
Origin of Product |
United States |
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